N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE
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Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to exhibit their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
Benzothiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzothiazole derivatives have been associated with a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE include other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- 2-(2-aminophenyl)benzothiazole
- 1-phenyl-N-(benzothiazol-2-yl)methanimine .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRJKDPKAYZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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